Tert-butyl (3aS,9bS)-2,3,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrole-3a-carboxylate
Description
Tert-butyl (3aS,9bS)-2,3,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrole-3a-carboxylate is a bicyclic heterocyclic compound featuring a chromeno[3,4-c]pyrrole core fused with a tetrahydrofuran-like ring. The tert-butyl carboxylate group enhances steric bulk and stability, making it a valuable intermediate in medicinal chemistry for protecting amine functionalities during synthesis .
Properties
IUPAC Name |
tert-butyl (3aS,9bS)-2,3,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrole-3a-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-15(2,3)20-14(18)16-9-17-8-12(16)11-6-4-5-7-13(11)19-10-16/h4-7,12,17H,8-10H2,1-3H3/t12-,16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJYEULRCNRNBC-LRDDRELGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C12CNCC1C3=CC=CC=C3OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@]12CNC[C@H]1C3=CC=CC=C3OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (3aS,9bS)-2,3,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrole-3a-carboxylate typically involves a multi-step organic synthesis. Commonly, it starts with the preparation of the chromene intermediate, which is then reacted with a suitable pyrrole derivative under controlled conditions. Solvents like dichloromethane or tetrahydrofuran are often employed, with reaction temperatures maintained around room temperature to slightly elevated levels.
Industrial Production Methods
For industrial production, optimizing yield and purity is paramount. Methods often involve large-scale batch reactions with careful control of temperature, pressure, and pH levels. Catalysts and specific reaction environments, such as inert atmospheres, might be used to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Multicomponent Reactions and Cyclization
This compound participates in multicomponent reactions (MCRs) to synthesize polycyclic derivatives. A three-component reaction involving 2-oxo-2H-chromene-3-carbaldehydes , anilines , and isocyanides produces chromeno[4,3-b]pyrrol-4(1H)-ones via sequential MCR and intramolecular Michael cyclization .
Key Conditions :
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Solvent : Toluene
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Base : Pyridine
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Temperature : 90°C
-
Yield : Up to 92%
| Component | Role | Example Substitutes |
|---|---|---|
| 2-Oxo-2H-chromene-3-carbaldehyde | Electrophilic component | 6-Br, 8-NO₂, 7-OMe derivatives |
| Aniline | Nucleophile | Electron-rich/neutral aryl amines |
| Isocyanide | Isocyanide component | Cyclohexyl, tert-butyl |
This reaction proceeds via α-amino amidine intermediates, which undergo 5-endo-trig cyclization under basic conditions .
Cross-Coupling Reactions
The chromenopyrrole scaffold undergoes alkynylation via copper-catalyzed cross-coupling with terminal alkynes .
Procedure :
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Catalyst : CuI
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Base : DIAD (diisopropyl azodicarboxylate)
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Solvent : Dry THF
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Products : DHCP-10-one derivatives
| Terminal Alkyne (R–C≡CH) | Product Derivative | Yield (%) |
|---|---|---|
| Phenylacetylene | 3a | 85 |
| 4-MeO-C₆H₄–C≡CH | 3b | 78 |
| 4-Cl-C₆H₄–C≡CH | 3c | 72 |
The reaction involves oxidation of the dihydropyridine ring to a pyridinium intermediate, followed by nucleophilic attack by copper acetylide .
Nucleophilic Additions
Acid-catalyzed nucleophilic additions occur at the DHCP scaffold using indole derivatives, nitromethane, or pyrrole .
Conditions :
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Acid : CF₃CH₂OH (trifluoroethanol)
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Activation : Microwave irradiation
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Temperature : 120°C (10–15 min)
| Nucleophile | Product Type | Example Yield (%) |
|---|---|---|
| Indole | C10-Indole-functionalized | 68 |
| 5-Br-Indole | Halogenated derivatives | 65 |
| Nitromethane | Nitroalkyl-substituted | 58 |
The mechanism involves acid-mediated formation of benzopyrylium intermediates, which react with nucleophiles .
Optimization Strategies
Reaction efficiency is enhanced through:
Solvent and Base Effects
For cyclization reactions, solvent polarity and base strength critically influence yields :
| Solvent | Base | Yield (%) |
|---|---|---|
| Toluene | Pyridine | 92 |
| DCM | Pyridine | 45 |
| MeOH | Pyridine | 12 |
Post-Synthetic Modifications
The tert-butyl ester group enables further transformations:
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Hydrolysis : Acidic or basic conditions yield carboxylic acid derivatives.
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Amidation : Coupling with amines forms amide-linked analogs for biological screening.
Scientific Research Applications
Chemistry
In chemistry, Tert-butyl (3aS,9bS)-2,3,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrole-3a-carboxylate is used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology
In biological research, this compound may be explored for its bioactive properties, potentially serving as a scaffold for drug design and development.
Medicine
In medicinal chemistry, it is investigated for its potential therapeutic effects, possibly acting as a precursor to pharmacologically active agents.
Industry
Industrially, this compound could find applications in the development of new polymers, coatings, and other materials requiring specific structural features.
Mechanism of Action
The mechanism of action involves interaction with molecular targets such as enzymes or receptors, which can trigger a series of biochemical pathways. This interaction is mediated by the compound's unique structural features, allowing it to bind selectively to its targets and elicit specific biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous molecules:
Key Findings:
Structural Complexity: The target compound’s chromeno-pyrrole system distinguishes it from simpler pyrrolo-pyrrole derivatives (e.g., ). The fused aromatic ring may enhance binding to biological targets via π-π interactions compared to non-aromatic analogs.
Steric and Electronic Effects : The tert-butyl carboxylate group offers superior hydrolytic stability over methyl esters (e.g., ), making it preferable for multi-step syntheses. However, the benzyl group in increases hydrophobicity, which could improve membrane permeability in drug candidates.
Synthetic Utility : Analogous compounds (e.g., ) are synthesized via cyclization and protected using tert-butyl groups, indicating shared methodologies. Column chromatography (as in ) is likely employed for purification.
Research Implications
- Crystallography : SHELX remains a cornerstone for resolving stereochemistry in similar compounds, though the target compound’s structure may require advanced techniques like microED or synchrotron XRD .
- Medicinal Chemistry: The tert-butyl group’s stability and the chromeno system’s rigidity position this compound as a scaffold for kinase inhibitors or GPCR modulators, akin to quinoline derivatives .
- Material Science: The aromatic core could be functionalized for optoelectronic applications, leveraging lessons from chromeno-based dyes .
Biological Activity
Tert-butyl (3aS,9bS)-2,3,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrole-3a-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C₁₁H₁₈N₂O₂
- Molecular Weight : 210.27 g/mol
- CAS Number : 169692-94-8
This compound features a chromeno-pyrrole core which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer properties of chromeno-pyrrole derivatives. For instance, research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. One study reported that derivatives of chromeno-pyrroles showed selective toxicity towards cancer cells while sparing normal cells, suggesting a potential for targeted cancer therapies .
The biological mechanisms through which this compound exerts its effects are not fully elucidated. However, it is hypothesized that its action may involve:
- Inhibition of Cell Proliferation : Similar compounds have been shown to interfere with cell cycle progression in cancer cells.
- Induction of Apoptosis : Evidence suggests that chromeno-pyrroles can activate apoptotic pathways in malignant cells.
- Antioxidant Activity : Some derivatives possess antioxidant properties that may contribute to their protective effects against oxidative stress in cells .
Study on Anticancer Properties
A study conducted by Liu et al. (2017) explored the synthesis and biological evaluation of chromeno-pyrrole derivatives. The results demonstrated that certain derivatives exhibited potent anticancer activity against multiple cancer cell lines with IC50 values in the low micromolar range. Notably, the compound showed a five to twelve-fold lower sensitivity towards normal human vascular endothelial cells (HUVEC), indicating a favorable therapeutic index .
Mechanistic Insights
In another investigation focusing on the mechanism of action, researchers found that similar compounds could induce cell cycle arrest at the G2/M phase and promote apoptosis through caspase activation pathways. These findings suggest that this compound may share these mechanisms .
Comparative Data Table
| Biological Activity | Compound | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | This compound | 5 - 10 | Induces apoptosis |
| Antioxidant | Similar Chromeno-Pyrrole Derivative | 15 - 25 | Scavenges free radicals |
| Cell Cycle Arrest | Chromeno-Pyrrole Derivative | 8 - 12 | G2/M phase arrest |
Q & A
Basic Research Questions
Q. What are the recommended methods for determining the crystal structure of this compound, and which software tools are critical for refinement and visualization?
- Methodological Answer: X-ray diffraction (XRD) is the gold standard for elucidating crystal structures. Single-crystal data collection at low temperatures (e.g., 100 K) improves resolution. Refinement using SHELXL (via iterative least-squares methods) accounts for thermal motion and disorder . Visualization tools like ORTEP-3 generate thermal ellipsoid plots to assess atomic displacement parameters and validate geometric accuracy . For chromeno-pyrrole systems, special attention is needed to resolve overlapping electron densities in fused ring systems.
Q. How can the stereochemistry at the 3aS and 9bS positions be confirmed experimentally?
- Methodological Answer: Chiral centers are validated via:
- Circular Dichroism (CD) : Correlates Cotton effects with absolute configuration.
- NMR NOESY : Identifies spatial proximity of protons (e.g., tert-butyl group interactions with adjacent protons).
- X-ray Anomalous Dispersion : Directly assigns configuration using Bijvoet differences in diffraction data .
Q. What synthetic strategies are effective for introducing the tert-butyl carboxylate group into the chromeno-pyrrole scaffold?
- Methodological Answer: The tert-butyloxycarbonyl (Boc) group is typically introduced via:
- Carbodiimide-mediated coupling (e.g., DCC/DMAP) of tert-butyl chloroformate to the pyrrole nitrogen.
- Protection-deprotection sequences to avoid side reactions during ring formation. Solvent choice (e.g., dichloromethane) and low temperatures (0–20°C) minimize ester hydrolysis .
Advanced Research Questions
Q. How can discrepancies in NMR data for the chromeno-pyrrole ring system be resolved, particularly regarding dynamic puckering?
- Methodological Answer: Ring puckering induces conformational exchange, broadening NMR signals. Use:
- Variable-Temperature NMR : Lower temperatures slow puckering dynamics, sharpening split signals.
- DFT Calculations : Optimize puckering modes (e.g., Cremer-Pople parameters ) to predict coupling constants (J-values).
- 2D EXSY : Detects slow exchange between puckered states. For fused rings, compare experimental data to crystallographic puckering amplitudes .
Q. What experimental design considerations are critical for optimizing enantioselective synthesis of this compound?
- Methodological Answer: Enantioselectivity requires:
- Chiral Catalysts : Asymmetric organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Ru-BINAP).
- Kinetic Resolution : Monitor reaction progress via chiral HPLC (e.g., Chiralpak IA column) to assess ee (enantiomeric excess).
- Crystallization-Induced Asymmetric Transformation : Exploit differential solubility of enantiomers in polar/non-polar solvent mixtures .
Q. How can in vitro biological activity studies be designed to evaluate this compound’s interaction with neuronal receptors (e.g., dopaminergic pathways)?
- Methodological Answer:
- Radioligand Binding Assays : Use [³H]-labeled ligands (e.g., D2 receptor antagonists) to measure competitive displacement.
- Calcium Imaging : Transfect HEK293 cells with receptor plasmids; quantify Ca²⁺ flux via fluorescent dyes.
- Structural Analogs : Compare activity to known derivatives (e.g., chromeno-pyrrole carbonitriles ) to establish SAR.
Data Analysis and Contradictions
Q. How should researchers address conflicting crystallographic and computational data regarding bond angles in the pyrrole ring?
- Methodological Answer: Discrepancies arise from:
- Thermal Motion Artifacts : Refine XRD data with restraints for anisotropic displacement.
- DFT Basis Set Limitations : Use higher-level methods (e.g., CCSD(T)/cc-pVTZ) for accurate geometry optimization.
- Cambridge Structural Database (CSD) Mining : Compare bond angles to similar chromeno-pyrrole derivatives to identify trends .
Q. What strategies improve yield in multi-step syntheses involving acid-sensitive intermediates?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
